Ethyl 2-amino-3-(dimethylamino)propanoate
Description
Ethyl 2-amino-3-(dimethylamino)propanoate is an amino ester derivative characterized by an ethyl ester group, a primary amino group, and a tertiary dimethylamino group. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. The compound is synthesized via a two-step process:
Step 1: Ethyl 2-cyano-3-ethoxypropenoate reacts with ethyl glycinate hydrochloride in ethanol at room temperature to form ethyl N-(2-cyano-2-ethoxycarbonylethenyl)glycinate (80% yield) .
Step 2: The intermediate is treated with N,N-dimethylformamide diethyl acetal (DMFDEA) in acetonitrile under reflux for 4 hours, yielding the target compound (47% yield) .
Its hydrochloride salt (CAS 1311313-71-9) is commercially available as a white crystalline solid with industrial-grade purity (99%) .
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
ethyl 2-amino-3-(dimethylamino)propanoate |
InChI |
InChI=1S/C7H16N2O2/c1-4-11-7(10)6(8)5-9(2)3/h6H,4-5,8H2,1-3H3 |
InChI Key |
XXEJVXUQLDSSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-(dimethylamino)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3-dimethylaminopropionate with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods may utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(dimethylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethyl 2-amino-3-(dimethylamino)propanoate, also known as this compound dihydrochloride, is a chemical compound with the molecular formula and a molar mass of approximately 233.14 g/mol. This compound features a propanoate backbone with an amino group and a dimethylamino substituent, which contributes to its potential biological activity and applications in various fields, particularly in pharmacology and medicinal chemistry. Its unique structure allows for diverse applications across different scientific fields.
Scientific Research Applications
This compound serves various applications:
- Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceuticals.
- Drug Development: These reactions are crucial for its synthetic applications and modifications in drug development.
- Pharmacological Research: Its potential interactions with neurotransmitter systems make it a valuable candidate for further study in pharmacological research.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with neurotransmitter systems, particularly those involving acetylcholine due to the presence of the dimethylamino group. This compound may influence central nervous system functions and has been studied for its potential use in treating neurological disorders or as a precursor for other bioactive compounds. These interactions are crucial for understanding its pharmacological profile and therapeutic potential.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(dimethylamino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between Ethyl 2-amino-3-(dimethylamino)propanoate and related compounds:
Key Observations:
Structural Modifications: Aromatic vs. Aliphatic Substituents: Compounds with aromatic groups (e.g., 4-fluorophenyl in , pyridinyl in ) exhibit distinct electronic properties and metabolic stability compared to the aliphatic dimethylamino group in the target compound. Ester Groups: Methyl esters (e.g., ) generally confer lower molecular weight and altered hydrolysis rates compared to ethyl esters.
Synthetic Efficiency: The target compound’s moderate yield (47%) contrasts with the high yield (96%) of benzopyranone derivative 13b , likely due to favorable cyclization thermodynamics. Multicomponent reactions (e.g., ) offer streamlined synthesis but may require precise stoichiometry.
Physicochemical Properties :
- Solubility : Hydrochloride salts (e.g., ) enhance stability but reduce aqueous solubility. Fluorinated derivatives () balance lipophilicity and bioavailability.
- Melting Points : Rigid heterocycles (e.g., 12b ) exhibit higher melting points (>270°C) than flexible esters (e.g., 82–84°C for ).
Applications: The target compound’s dimethylamino group facilitates nucleophilic reactions, making it ideal for constructing nitrogen-rich heterocycles . Pyridinyl and fluorophenyl analogs () are prioritized in drug discovery for enhanced target binding and pharmacokinetics.
Biological Activity
Ethyl 2-amino-3-(dimethylamino)propanoate, also known as this compound dihydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molar mass of approximately 233.14 g/mol. The compound features a propanoate backbone with an amino group and a dimethylamino substituent, which are crucial for its biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Interaction : Its structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine due to the presence of the dimethylamino group. This interaction may influence central nervous system functions, making it a candidate for studying neurological disorders.
- Receptor Binding Affinity : Preliminary studies have shown that this compound may interact with various receptors and enzymes, which is essential for understanding its pharmacological profile. Specific binding affinities to neurotransmitter receptors have not been fully elucidated but warrant further investigation.
Synthesis Methods
This compound can be synthesized through several methods, highlighting its versatility in research and industrial applications. Common synthesis methods include:
- Alkylation Reactions : Using alkyl halides with dimethylamine.
- Esterification : Reacting an amino acid derivative with an alcohol under acidic conditions.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neuropharmacological Studies : A study investigating the effects of compounds with similar structures on neuronal activity found that modifications to the amino group significantly altered receptor affinity and activity profiles. These findings suggest that this compound could serve as a lead compound in developing new neuroactive drugs .
- Structure-Activity Relationships (SAR) : Research has focused on understanding how variations in the structure of similar compounds affect their biological activity. For instance, compounds with longer aliphatic chains or different amine substitutions demonstrated varied potencies in receptor binding assays .
Comparative Analysis of Similar Compounds
The following table summarizes some structurally related compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate | CHNO | More complex side chain; potential higher potency |
| Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate | CHNO | Similar backbone; differing side chain structure |
| Ethyl 2-amino-3-[2-(dimethylamino)pyridin-4-yl]propanoate | CHNO | Incorporates a pyridine ring; altered pharmacological properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-amino-3-(dimethylamino)propanoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions using coupling agents like HATU in dichloromethane (DCM), followed by hydrolysis with sodium hydroxide in mixed solvents (EtOH/H₂O/THF). Optimizing base selection (e.g., sodium ethoxide) and temperature (ambient vs. heated) significantly impacts yield and purity. For example, hydrolysis of ethyl esters may require prolonged reaction times compared to methyl esters due to steric effects .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to identify intermediates and byproducts.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm structural integrity using ¹H and ¹³C NMR, focusing on the dimethylamino group’s singlet (~δ 2.2 ppm for N-(CH₃)₂) and ester carbonyl (~δ 170 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₇H₁₆N₂O₂).
- Specific Rotation : Use polarimetry for chiral purity if the compound is enantiomerically enriched (e.g., [α]D²⁵ = -6.3° to -7.3° for related tyrosine derivatives) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store at room temperature (RT) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Avoid exposure to moisture and strong acids/bases. For long-term stability, conduct accelerated degradation studies (40°C/75% RH) to assess shelf life .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodology :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines to account for variability in receptor expression or metabolic activity.
- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., ion channels, enzymes) and validate via surface plasmon resonance (SPR) .
- Metabolite Identification : Conduct in vitro metabolism studies (e.g., liver microsomes) to detect active metabolites that may contribute to observed effects .
Q. How does the dimethylamino group influence the compound’s reactivity in derivatization reactions?
- Methodology :
- Substitution Reactions : The dimethylamino group acts as a weak base, enabling protonation in acidic conditions for nucleophilic substitution. Test reactivity with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
- Oxidation Studies : Use oxidizing agents (e.g., mCPBA) to assess N-oxide formation, monitored via FT-IR (N-O stretch ~1270 cm⁻¹) .
Q. What purification challenges arise during scale-up synthesis, and how can they be mitigated?
- Methodology :
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate polar byproducts. For large-scale purification, switch to flash chromatography or preparative HPLC.
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal yield and purity. Note that ethyl esters may require lower temperatures for crystallization than methyl analogs .
Q. How does this compound compare structurally and functionally to its pyridine or pyrimidine analogs?
- Methodology :
- SAR Analysis : Synthesize analogs (e.g., Ethyl 2-amino-3-(pyridin-4-yl)propanoate) and compare logP values (via HPLC) and bioactivity. The dimethylamino group’s electron-donating effects may enhance membrane permeability vs. pyridine’s aromatic ring .
- Computational Modeling : Compare electrostatic potential maps (Gaussian 09) to predict differences in binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
